4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone
Description
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-(3-bromophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(15)16-14-10/h1-3,6,14H,4-5,13H2 |
InChI Key |
GEMKOIRALRRPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=O)ON2)CCN |
Origin of Product |
United States |
Biological Activity
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone is a compound belonging to the isoxazolone class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, particularly its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
- Molecular Formula : C11H11BrN2O2
- Molecular Weight : 283.12 g/mol
- IUPAC Name : 4-(2-aminoethyl)-3-(3-bromophenyl)-2H-1,2-oxazol-5-one
Anticancer Activity
Research indicates that derivatives of isoxazolone, including 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone, exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to inhibit cell proliferation and induce apoptosis.
Case Study Findings :
- Cell Line Studies : In vitro studies demonstrated that compounds with isoxazolone structures showed IC50 values ranging from 5 to 25 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism of action includes cell cycle arrest and activation of apoptotic pathways through caspase-3/7 activation.
- Mechanism of Action : Flow cytometry analyses revealed that certain derivatives caused significant cell cycle arrest in the S and G2/M phases, suggesting a targeted mechanism against tumor growth .
Anti-inflammatory Activity
Isoxazolone derivatives have also been noted for their anti-inflammatory properties. The presence of the bromophenyl group enhances these effects, making the compound a potential candidate for treating inflammatory diseases.
Research Insights :
- A study highlighted that similar isoxazolone derivatives reduced pro-inflammatory cytokine levels in vitro, indicating their potential use in managing conditions like rheumatoid arthritis .
Antimicrobial Activity
The compound's structural characteristics suggest it may possess antimicrobial properties. Preliminary studies have indicated activity against various bacterial strains.
Data Summary :
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antifungal | Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of isoxazolone compounds can be significantly influenced by structural modifications. The presence of halogen substituents, such as bromine in this compound, enhances its potency against cancer cells while also affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Isoxazolone Derivatives
Table 1: Substituent Impact on Reactivity
| Compound | Key Substituents | Reactivity Profile |
|---|---|---|
| Target Compound | 3-bromophenyl, 2-aminoethyl | Enhanced nucleophilicity at C-4 |
| 4-(4-Chlorobenzylidene)-3-phenylisoxazolone | 4-chlorobenzylidene, phenyl | Facilitates heterocycle formation |
| 5-(Aminomethyl)-3(2H)-isoxazolone | Aminomethyl | High reactivity, hazardous byproducts |
Physicochemical and Spectral Properties
- Spectral Data : The 3-bromophenyl group in the target compound is identifiable via IR (C-Br stretch ~530 cm⁻¹) and NMR (aromatic protons at δ 7.25–8.16 ppm), similar to 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine () .
- Lipophilicity : Bromine’s larger atomic radius compared to chlorine () or methyl groups () increases logP values, impacting bioavailability .
Table 3: Spectral and Physical Properties
Preparation Methods
Cyclization via Oxime and Carbonyl Compound Condensation
A common method to prepare 4,5-dihydroisoxazolone derivatives involves the reaction of an oxime with a carbonyl compound under acidic or acid-base catalysis, often in an organic solvent such as ethanol or dichloromethane. This step forms the isoxazolone ring system through cyclization.
- The oxime precursor can be synthesized or obtained commercially.
- The reaction is typically carried out under reflux conditions for several hours (e.g., 4 hours) to ensure complete cyclization.
- Acid catalysts or acid-base catalysts facilitate the ring closure.
This method is supported by patent US8921572B2, which describes the preparation of 5,5-disubstituted 4,5-dihydroisoxazoles via oxime-carbonyl condensation.
Functionalization at the 4-Position: Introduction of the 2-Aminoethyl Group
Nucleophilic Substitution or Amination
The 4-position of the isoxazolone ring can be functionalized by nucleophilic substitution reactions using 2-aminoethyl reagents, such as ethylenediamine or protected aminoethyl derivatives.
- The reaction is typically performed under mild conditions (room temperature to 50 °C).
- Solvents like ethanol or dichloromethane are used.
- The aminoethyl group can be introduced either by direct substitution on a suitable leaving group or by reductive amination strategies.
One-Pot or Sequential Reactions
Some methods allow for one-pot synthesis where halogenation and subsequent amination occur sequentially in the same reaction vessel, improving efficiency and yield.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isoxazolone ring formation | Oxime + carbonyl compound, acid catalyst | Reflux (~78) | Ethanol | 70-85 | 4 hours reflux, acid or acid-base catalysis |
| Bromination at 3-position | N-bromosuccinimide (NBS) or DBDMH | 0 to 30 | Acetic acid, CH2Cl2 | 80-90 | Controlled addition, monitoring by HPLC |
| Aminoethyl substitution | 2-aminoethyl reagent (e.g., ethylenediamine) | 20-50 | Ethanol, CH2Cl2 | 65-80 | May require base or catalyst |
| One-pot halogenation + amination | Sequential addition of brominating agent and thiourea | 0-50 | Various | 75-85 | Improves process efficiency |
Analytical and Purification Techniques
- Monitoring: Reaction progress is monitored by HPLC, TLC, or NMR spectroscopy.
- Purification: Products are purified by crystallization, column chromatography, or recrystallization from solvents such as methanol, acetone, or toluene.
- Characterization: Confirmed by NMR, MS, IR, and elemental analysis to ensure correct substitution and purity.
Summary of Key Research Findings
- The use of mild brominating agents like NBS or DBDMH allows selective bromination at the 3-position without affecting other sensitive groups.
- One-pot processes combining halogenation and amination steps reduce reaction times and solvent use, enhancing overall yield and scalability.
- The isoxazolone core synthesis via oxime-carbonyl condensation is robust and adaptable to various substituted phenyl groups, including 3-bromophenyl.
- Functionalization with 2-aminoethyl groups is efficiently achieved under mild conditions, preserving the integrity of the isoxazolone ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
